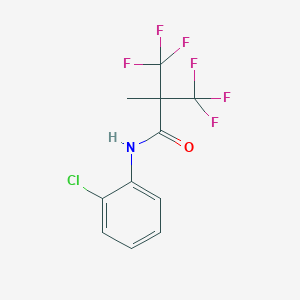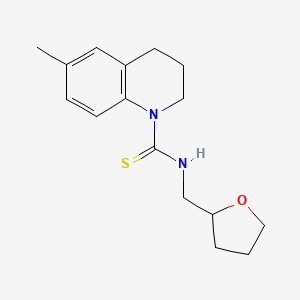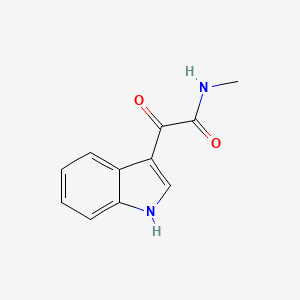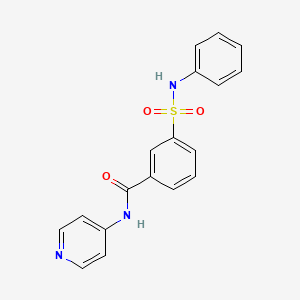
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide
Overview
Description
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is a chemical compound characterized by the presence of a chlorophenyl group and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Scientific Research Applications
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group can form specific interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylbenzenes: These compounds have similar chemical properties and are used in the synthesis of various organic molecules.
Uniqueness
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide is unique due to the combination of its chlorophenyl and multiple trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF6NO/c1-9(10(13,14)15,11(16,17)18)8(20)19-7-5-3-2-4-6(7)12/h2-5H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCWGCSKQQHMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)

![5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4612584.png)
![methyl {(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4612593.png)
![5-[(2,4-DIMETHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4612596.png)


![DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B4612613.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B4612621.png)
![8-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4612623.png)
amine dihydrochloride](/img/structure/B4612632.png)
![2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4612634.png)
![Methyl 4-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate](/img/structure/B4612643.png)
![4-{[2-(2-chloro-6-fluorophenyl)acetamido]methyl}benzoic acid](/img/structure/B4612651.png)
